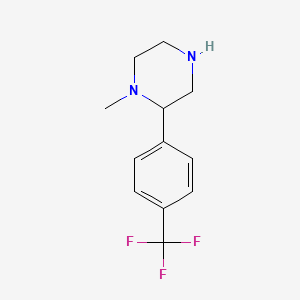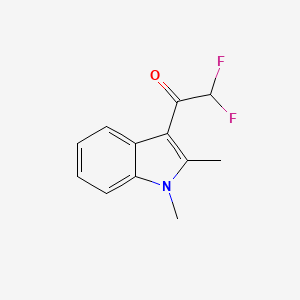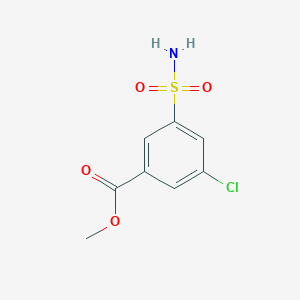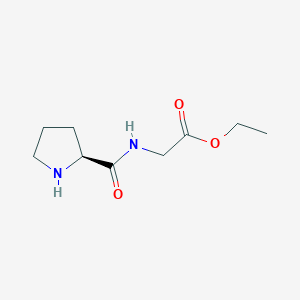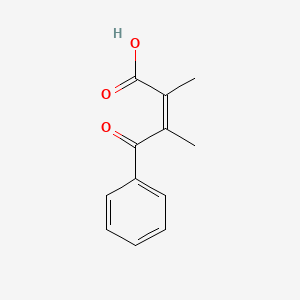
(2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic acid is an organic compound characterized by its unique structure, which includes a phenyl group, a keto group, and a conjugated double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid typically involves multi-step organic reactions. One common method starts with the aldol condensation of acetophenone with acetaldehyde, followed by oxidation and subsequent acidification to yield the target compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Br₂, Cl₂) for halogenation
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid serves as a building block for more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives have shown potential in medicinal chemistry, particularly as intermediates in the synthesis of anti-inflammatory and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In materials science, the compound is explored for its potential in creating novel polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism by which (2Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may inhibit enzymes or interact with receptors, modulating biological pathways. The keto group and conjugated double bond play crucial roles in its reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
(2E)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic acid: The E-isomer of the compound, differing in the configuration around the double bond.
4-Phenylbut-3-enoic acid: Lacks the keto group and has a simpler structure.
2,3-Dimethyl-4-oxo-4-phenylbutanoic acid: Similar structure but lacks the conjugated double bond.
Uniqueness: (2Z)-2,3-Dimethyl-4-oxo-4-phenylbut-2-enoic acid is unique due to its specific stereochemistry and the presence of both a keto group and a conjugated double bond
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(Z)-2,3-dimethyl-4-oxo-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-8(9(2)12(14)15)11(13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15)/b9-8- |
Clé InChI |
ISWIWMIZLQRHJO-HJWRWDBZSA-N |
SMILES isomérique |
C/C(=C(\C)/C(=O)O)/C(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(=C(C)C(=O)O)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13519834.png)
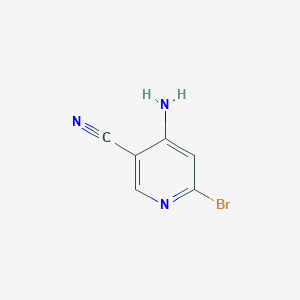

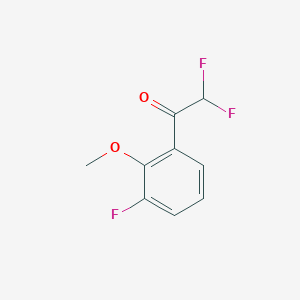
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
